molecular formula C11H12O2 B181676 1,2,3,4-Tetrahydro-2-naphthoic acid CAS No. 53440-12-3

1,2,3,4-Tetrahydro-2-naphthoic acid

Cat. No. B181676
M. Wt: 176.21 g/mol
InChI Key: NTAGXJQHJQUOOA-UHFFFAOYSA-N
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Patent
US06602888B2

Procedure details

A solution of 1,2,3,4-tetrahydro-2-naphthoic acid (2.50 g, 14.2 mmol) in 100 ml THF was treated with LiAlH4 (681 mg, 17.04 mmol) and the reaction mixture was heated at reflux for 5 hours. The suspension was cooled to 0° C. and quenched by addition of solid Na2SO4▪10H2O. The mixture was stirred at room temperature for 4 hours. The solid was removed by filtration. Concentration of filtrate in vacuo gave a yellowish oil (2.28 g, 98.8%); 1H NMR (CDCl3, 300 MHz) δ1.43 (m, 1H), 2.00 (m, 2H) 2.51 (dd, J1=16.5 Hz, J2=10.8 Hz, 1H), 2.85 (m, 3H), 3.65 (dd, J1=6.3 Hz, J2=1.2 Hz, 2H), 7.09 (s, 4H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
681 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
98.8%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH:2]1[C:11](O)=[O:12].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[OH:12][CH2:11][CH:2]1[CH2:3][CH2:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:1]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C1C(CCC2=CC=CC=C12)C(=O)O
Name
Quantity
681 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
quenched by addition of solid Na2SO4▪10H2O
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCC1CC2=CC=CC=C2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 g
YIELD: PERCENTYIELD 98.8%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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